N-(4-Ethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide
CAS No.:
Cat. No.: VC10603691
Molecular Formula: C14H17N3O2S2
Molecular Weight: 323.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17N3O2S2 |
|---|---|
| Molecular Weight | 323.4 g/mol |
| IUPAC Name | N-(4-ethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide |
| Standard InChI | InChI=1S/C14H17N3O2S2/c1-4-19-12-7-5-11(6-8-12)15-13(18)9(2)20-14-17-16-10(3)21-14/h5-9H,4H2,1-3H3,(H,15,18) |
| Standard InChI Key | DBODNOSNUIOVAO-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC(=O)C(C)SC2=NN=C(S2)C |
| Canonical SMILES | CCOC1=CC=C(C=C1)NC(=O)C(C)SC2=NN=C(S2)C |
Introduction
Synthesis and Preparation
The synthesis of thiadiazole derivatives often involves condensation reactions between appropriate precursors. For example, the preparation of similar compounds might involve reacting a thiadiazole derivative with an appropriate amine or acid chloride in the presence of a base.
Biological Activity
Thiadiazole derivatives have been explored for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, compounds like N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide have shown potential as 5-lipoxygenase inhibitors, which could be beneficial in treating inflammatory conditions .
Research Findings and Applications
While specific research findings for N-(4-Ethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide are not available, similar thiadiazole derivatives have been studied extensively:
-
Antimicrobial Activity: Thiadiazole-based compounds have demonstrated promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
-
Anticancer Activity: Some derivatives have shown efficacy against cancer cell lines, highlighting their potential in oncology .
-
Anti-inflammatory Activity: As mentioned, certain compounds have been identified as potential inhibitors of enzymes involved in inflammation pathways .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume